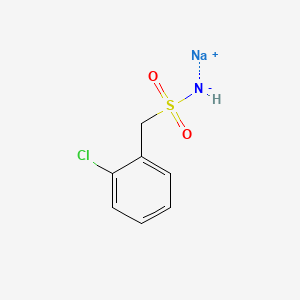

o-Chlorobenzylsulfonamide sodium

Description

o-Chlorobenzylsulfonamide sodium (C₆H₄ClSO₂NNa) is a sulfonamide derivative characterized by an ortho-chlorinated benzyl group attached to a sulfonamide moiety. This compound is widely utilized in organic synthesis, particularly as an oxidizing agent and intermediate in pharmaceutical and agrochemical applications.

Properties

CAS No. |

89782-71-8 |

|---|---|

Molecular Formula |

C7H7ClNNaO2S |

Molecular Weight |

227.64 g/mol |

IUPAC Name |

sodium;(2-chlorophenyl)methylsulfonylazanide |

InChI |

InChI=1S/C7H7ClNO2S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5H2,(H-,9,10,11);/q-1;+1 |

InChI Key |

KPYQUHOOPSCCEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)[NH-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Chlorobenzylsulfonamide sodium typically involves the reaction of o-chlorobenzyl chloride with thiourea in refluxing ethanol to form isothiourea hydrochloride. This intermediate is then treated with chlorine gas in an aqueous solution at low temperatures to yield the corresponding sulfonyl chloride. Finally, exposure to liquid ammonia converts the sulfonyl chloride to the sulfonamide, which is then converted to the sodium salt monohydrate using ethanolic sodium hydroxide .

Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sodium sulfinates and amines. An efficient method includes the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds. This method tolerates a wide range of functional groups and provides sulfonamide products in reasonable to excellent yields .

Chemical Reactions Analysis

Types of Reactions: o-Chlorobenzylsulfonamide sodium undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction involves the displacement of a good leaving group, such as a halide, on an aromatic ring by a nucleophile.

Oxidation and Reduction: These reactions typically involve the use of oxidizing agents like chlorine gas and reducing agents such as liquid ammonia.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and their sodium salts .

Scientific Research Applications

Chemistry: o-Chlorobenzylsulfonamide sodium is used as an intermediate in the synthesis of various organosulfur compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound has shown significant antihyperlipidemic activity. It inhibits phosphatidate phosphohydrolase activity and marginally inhibits sn-glycerol-3-phosphate acyl transferase activity, making it a potential candidate for the treatment of hyperlipidemia .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of o-Chlorobenzylsulfonamide sodium involves its interaction with specific enzymes and molecular targets. It acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. By inhibiting folic acid synthesis, it exerts its antibacterial effects .

Comparison with Similar Compounds

Key Properties:

- Structure : The sodium ion coordinates with sulfonyl oxygen atoms and water molecules in its hydrated form (e.g., sesquihydrate), forming an octahedral geometry.

- Synthesis : Typically synthesized via reactions involving sodium hypochlorite and morpholine under optimized conditions.

- Reactivity : Exhibits strong oxidizing properties in alkaline media, enabling selective oxidation of substrates like isatins and dopamine.

Comparison with Similar Sulfonamide Sodium Salts

The following table summarizes critical differences between o-chlorobenzylsulfonamide sodium and structurally related compounds:

Detailed Analysis:

Reactivity in Oxidation Reactions: this compound demonstrates superior oxidation efficiency compared to sodium N-chlorobenzenesulfonamide. For instance, in alkaline media, it oxidizes isatins with a rate constant 2–3 times higher due to enhanced electron-withdrawing effects from the ortho-chloro substituent.

Coordination Chemistry: The sodium ion in o-chlorobenzylsulfonamide sesquihydrate forms a stable octahedral coordination with three sulfonyl oxygens and three water molecules, a feature absent in non-hydrated analogs like sodium N-chlorobenzenesulfonamide.

Solubility and Stability: 4-Chlorometanilic acid exhibits higher aqueous solubility (up to 50 g/L at 25°C) compared to this compound (~20 g/L), attributed to its amino and sulfonic acid groups. Stability under acidic conditions varies: sodium N-chlorobenzenesulfonamide decomposes at pH < 3, while this compound remains stable up to pH 2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.